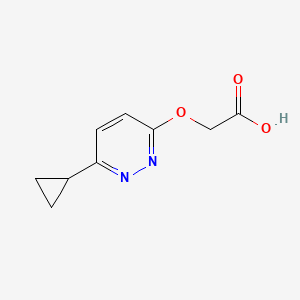
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid
描述
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are heterocyclic compounds containing two adjacent nitrogen atoms within a six-membered ring structure. This compound is characterized by the presence of a cyclopropyl group attached to the pyridazinone ring, which significantly influences its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as cyclopropylamine and a suitable pyridazinone derivative.
Reaction Conditions: The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a halogenating agent, such as thionyl chloride, to introduce the halide group.
Coupling Reaction: The halogenated intermediate is then coupled with a suitable acetic acid derivative under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.
化学反应分析
Types of Reactions: 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted derivatives with different functional groups.
科学研究应用
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism by which 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinone core structure but differ in their substituents and functional groups.
Cyclopropylamines: These compounds contain a cyclopropyl group but lack the pyridazinone ring.
Acetic Acid Derivatives: These compounds have acetic acid functionalities but differ in their core structures.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the pyridazinone ring, which imparts distinct chemical and biological properties.
List of Similar Compounds
Pyridazinone Derivatives
Cyclopropylamines
Acetic Acid Derivatives
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(6-cyclopropylpyridazin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)5-14-8-4-3-7(10-11-8)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSYCCTGUSGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















